N~6~-butyl-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
N~6~-butyl-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C22H24N6O and its molecular weight is 388.475. The purity is usually 95%.
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Biological Activity
N~6~-butyl-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS Number: 921494-35-1) is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N6, with a molecular weight of 386.5 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is crucial for its biological activity.
Anticancer Activity
In Vitro Studies
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : Human hepatoma (HepG2), breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3).
- IC50 Values :
The biological activity of this compound is largely attributed to its ability to inhibit specific kinases involved in cancer progression:
- Src Kinase Inhibition : In studies evaluating Src kinase inhibitory activities, certain derivatives exhibited potent inhibition with IC50 values as low as 0.47 µM. This suggests that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance inhibitory potency .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that certain functional groups significantly affect the biological activity:
Compound | Substituent | Activity (IC50) |
---|---|---|
1d | - | 1.74 µM (MCF-7) |
6b | Bulky group | 0.47 µM (Src kinase) |
12b | Methoxy group | 0.016 µM (EGFR WT) |
These findings emphasize the role of substituents on the phenyl ring and their impact on the overall efficacy of the compound .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Study on EGFR Inhibition : A derivative demonstrated significant anti-proliferative activity against A549 and HCT-116 cancer cells with IC50 values of 8.21 µM and 19.56 µM, respectively. This compound also showed promising results as an epidermal growth factor receptor inhibitor .
- Combination Therapies : Research indicates that combining pyrazolo[3,4-d]pyrimidines with other chemotherapeutic agents may enhance therapeutic efficacy and overcome resistance mechanisms in cancer cells .
Properties
IUPAC Name |
6-N-butyl-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-3-4-14-23-22-26-20(25-16-10-12-18(29-2)13-11-16)19-15-24-28(21(19)27-22)17-8-6-5-7-9-17/h5-13,15H,3-4,14H2,1-2H3,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUWEFPSAWDDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.